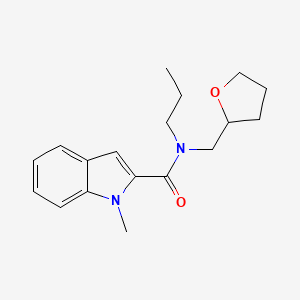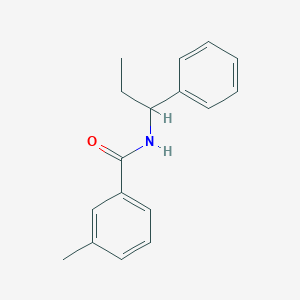![molecular formula C20H15NO B5377935 phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone, commonly known as P2VP, is a chemical compound that has gained significant attention in the field of scientific research. P2VP is a member of the stilbene family and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of P2VP is dependent on its application. In the case of metal ion detection, P2VP binds with the metal ion through coordination bonds, resulting in a change in its fluorescence properties. In the case of PDT, P2VP absorbs light energy and generates ROS through a type II photochemical reaction, resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P2VP are dependent on its application. In the case of metal ion detection, P2VP has no known biochemical or physiological effects. In the case of PDT, P2VP has been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in cancer therapy.
実験室実験の利点と制限
One of the major advantages of P2VP is its high selectivity for metal ions, making it a potential candidate for the development of sensors for metal ion detection. Another advantage is its high singlet oxygen quantum yield, making it a potential candidate for use as a photosensitizer in PDT.
One of the limitations of P2VP is its relatively low stability under certain conditions, such as exposure to light and air. This can result in a decrease in its fluorescence properties and photodynamic activity. Another limitation is its relatively low solubility in water, which can limit its application in biological systems.
将来の方向性
There are several future directions for the research and development of P2VP. One area of interest is the development of P2VP-based sensors for the detection of metal ions in biological samples. Another area of interest is the optimization of P2VP as a photosensitizer for use in PDT. Additionally, the development of P2VP derivatives with improved stability and solubility properties is an area of ongoing research.
合成法
The synthesis of P2VP involves the reaction between 2-pyridinecarboxaldehyde and 4-bromostilbene in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of P2VP. The purity and yield of P2VP can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
P2VP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescence probe for the detection of metal ions. P2VP has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Hg2+, resulting in a change in its fluorescence properties. This property of P2VP has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Another area of research is the use of P2VP as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can selectively kill cancer cells. P2VP has been shown to have potential as a photosensitizer due to its high singlet oxygen quantum yield and good biocompatibility.
特性
IUPAC Name |
phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20(17-6-2-1-3-7-17)18-12-9-16(10-13-18)11-14-19-8-4-5-15-21-19/h1-15H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNHNPHGVVHLV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)